
dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate is an organic compound with the molecular formula C14H28O4Si2. It is a derivative of butenedioic acid, where the hydrogen atoms are replaced by trimethylsilyl groups. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate typically involves the reaction of dimethyl but-2-ynedioate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the trimethylsilyl groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate involves its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection and can be selectively removed under specific conditions, allowing for targeted modifications of the molecule. The ester groups can participate in nucleophilic acyl substitution reactions, making the compound versatile in synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl maleate: Another ester of butenedioic acid, but without the trimethylsilyl groups.
Dimethyl fumarate: The trans isomer of dimethyl maleate, used in the treatment of multiple sclerosis.
Dimethyl but-2-ynedioate: A similar compound with a triple bond instead of a double bond.
Uniqueness
Dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate is unique due to the presence of trimethylsilyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it a valuable reagent in organic synthesis, allowing for selective reactions that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C12H24O4Si2 |
|---|---|
Molekulargewicht |
288.49 g/mol |
IUPAC-Name |
dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate |
InChI |
InChI=1S/C12H24O4Si2/c1-15-11(13)9(17(3,4)5)10(12(14)16-2)18(6,7)8/h1-8H3/b10-9- |
InChI-Schlüssel |
VIMHCTKPMKRHFR-KTKRTIGZSA-N |
Isomerische SMILES |
COC(=O)/C(=C(\C(=O)OC)/[Si](C)(C)C)/[Si](C)(C)C |
Kanonische SMILES |
COC(=O)C(=C(C(=O)OC)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



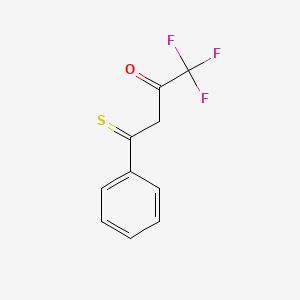
![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)
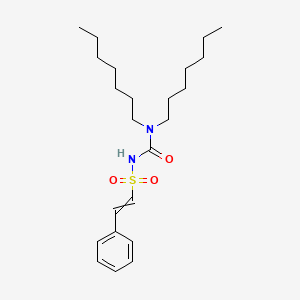
![2,2'-[1,2-Phenylenebis(oxy)]diphenol](/img/structure/B14631355.png)

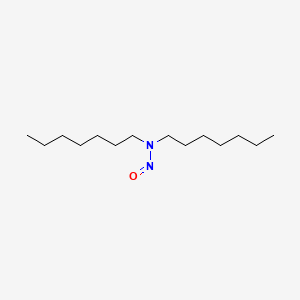
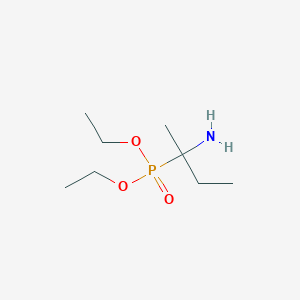
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
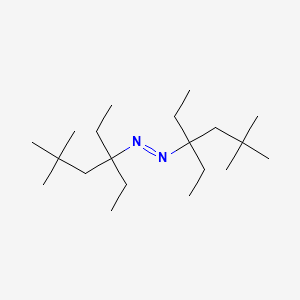
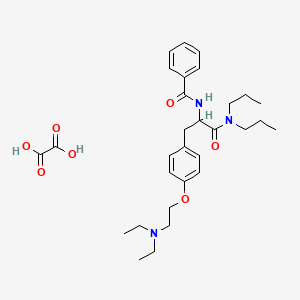
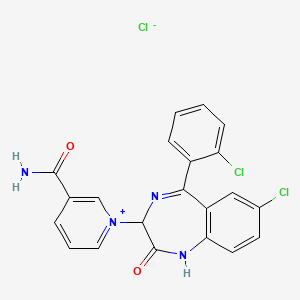
![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)
